molecular formula C18H24N4O2S B6098419 2-[(2Z)-2-[(E)-3,3-dimethylbutan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

2-[(2Z)-2-[(E)-3,3-dimethylbutan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B6098419
M. Wt: 360.5 g/mol
InChI Key: MMGBCGKFSTTZKW-CIAFOILYSA-N
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Description

2-[(2Z)-2-[(E)-3,3-dimethylbutan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a hydrazone linkage, and a substituted acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(E)-3,3-dimethylbutan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Hydrazone Formation: The thiazolidinone intermediate is then reacted with 3,3-dimethylbutan-2-one hydrazone under acidic or basic conditions to form the hydrazone linkage.

    Acetamide Substitution: Finally, the hydrazone-thiazolidinone intermediate is reacted with 2-methylphenylacetyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include oxo derivatives and carboxylic acids.

    Reduction: Products may include alcohols, amines, and reduced thiazolidinone derivatives.

    Substitution: Products may include various substituted acetamides and thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving hydrazone and thiazolidinone moieties. It can also serve as a potential lead compound for drug discovery.

Medicine

In medicine, this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(E)-3,3-dimethylbutan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide involves interactions with specific molecular targets. The hydrazone linkage and thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as 2-phenyl-4-oxo-1,3-thiazolidine-5-carboxylic acid.

    Hydrazone Derivatives: Compounds with similar hydrazone linkages, such as 2,4-dinitrophenylhydrazone.

    Acetamide Derivatives: Compounds with similar acetamide groups, such as N-phenylacetamide.

Uniqueness

What sets 2-[(2Z)-2-[(E)-3,3-dimethylbutan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide apart is its combination of these three functional groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2Z)-2-[(E)-3,3-dimethylbutan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-11-8-6-7-9-13(11)19-15(23)10-14-16(24)20-17(25-14)22-21-12(2)18(3,4)5/h6-9,14H,10H2,1-5H3,(H,19,23)(H,20,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGBCGKFSTTZKW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=NN=C(C)C(C)(C)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N/C(=N/N=C(\C)/C(C)(C)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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